molecular formula C18H16FNO3S B2465563 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034335-56-1

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2465563
CAS No.: 2034335-56-1
M. Wt: 345.39
InChI Key: RQCMVZZJMKSGII-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule that contains several interesting substructures, including a fluorophenyl group, a furanyl group, a thiophenyl group, and an acetamide group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of several heterocyclic rings (furan and thiophene) and functional groups (fluorophenyl and acetamide). These groups could potentially influence the compound’s shape, polarity, and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl tosylacetates yields 2,3-disubstituted heteroaromatic products. This reaction is significant for synthesizing complex heteroaromatic structures, potentially applicable to the compound due to the presence of furan and thiophene moieties (Craig et al., 2005).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenols to acetamides, as demonstrated in the synthesis of antimalarial drugs, underscores the importance of acetamide moieties in medicinal chemistry. This process, employing immobilized lipase, offers insight into environmentally friendly synthesis methods that might be applicable for derivatives of the compound in focus (Magadum & Yadav, 2018).

Synthesis of Heteroaromatic Acetamides

The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides via a one-pot three-component process showcases the versatility of acetamide derivatives in creating biologically active compounds. This method's advantages, such as good yields and mild conditions, could be relevant for synthesizing the specified compound (Raju et al., 2022).

Anticonvulsant Activities of Acetamide Derivatives

The evaluation of α-acetamido-N-benzylacetamide derivatives containing heteroaromatic groups for anticonvulsant activity highlights the potential therapeutic applications of acetamide derivatives. This research indicates the compound's possible relevance in developing new anticonvulsant drugs (Kohn et al., 1993).

Crystal Structure of Thiophene Derivatives

The study of the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone offers insights into the molecular architecture of compounds with thiophene and fluorophenyl groups. Understanding these structures can aid in the design of new materials with specific electronic or optical properties, potentially applicable to the compound under discussion (Nagaraju et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. The presence of multiple aromatic rings could allow it to interact with a variety of enzymes and receptors .

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCMVZZJMKSGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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